REACTION_CXSMILES
|
C(Cl)([Cl:3])=O.[CH:5]1[CH:10]=[CH:9][C:8]([CH:11](O)[C:12]#[N:13])=[CH:7][CH:6]=1.N#N>C1(C)C=CC=CC=1>[Cl:3][CH:11]([C:8]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1)[C:12]#[N:13]
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(C#N)O
|
Name
|
|
Quantity
|
149 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
At 99° C.
|
Type
|
CUSTOM
|
Details
|
are gassed in over the course of 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The internal temperature is maintained between 99 and 102° C. throughout
|
Type
|
CUSTOM
|
Details
|
After a post-reaction of 60 minutes at 99° C.
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
at 50° C.
|
Type
|
CUSTOM
|
Details
|
for 2.5 h
|
Duration
|
2.5 h
|
Type
|
DISTILLATION
|
Details
|
The discharge of 359 g is fractionally distilled on a 30 cm Vigreux column
|
Type
|
CUSTOM
|
Details
|
of from 68 to 73° C
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C#N)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 192.7 g | |
YIELD: PERCENTYIELD | 88.3% | |
YIELD: CALCULATEDPERCENTYIELD | 967.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |